Ethyl 5-bromo-2,6-dichloropyrimidine-4-carboxylate
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Overview
Description
Ethyl 5-bromo-2,6-dichloropyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-2,6-dichloropyrimidine-4-carboxylate typically involves the bromination and chlorination of pyrimidine derivatives. One common method includes the reaction of 2,6-dichloropyrimidine-4-carboxylic acid with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes using continuous flow reactors. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2,6-dichloropyrimidine-4-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like sodium carbonate are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex heterocyclic compounds.
Scientific Research Applications
Ethyl 5-bromo-2,6-dichloropyrimidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial properties.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2,6-dichloropyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
- 5-Bromo-2,4-dichloropyrimidine
- 2,6-Dichloro-5-methylpyrimidine
Uniqueness
Ethyl 5-bromo-2,6-dichloropyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms at specific positions enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C7H5BrCl2N2O2 |
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Molecular Weight |
299.93 g/mol |
IUPAC Name |
ethyl 5-bromo-2,6-dichloropyrimidine-4-carboxylate |
InChI |
InChI=1S/C7H5BrCl2N2O2/c1-2-14-6(13)4-3(8)5(9)12-7(10)11-4/h2H2,1H3 |
InChI Key |
VZWVFBRZTJSIEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC(=N1)Cl)Cl)Br |
Origin of Product |
United States |
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